Ac-dA Phosphoramidite Ac-dA Phosphoramidite
Brand Name: Vulcanchem
CAS No.:
VCID: VC16018874
InChI: InChI=1S/C42H50N7O7P/c1-28(2)49(29(3)4)57(54-23-11-22-43)56-36-24-38(48-27-46-39-40(47-30(5)50)44-26-45-41(39)48)55-37(36)25-53-42(31-12-9-8-10-13-31,32-14-18-34(51-6)19-15-32)33-16-20-35(52-7)21-17-33/h8-10,12-21,26-29,36-38H,11,23-25H2,1-7H3,(H,44,45,47,50)/t36-,37+,38+,57?/m0/s1
SMILES:
Molecular Formula: C42H50N7O7P
Molecular Weight: 795.9 g/mol

Ac-dA Phosphoramidite

CAS No.:

Cat. No.: VC16018874

Molecular Formula: C42H50N7O7P

Molecular Weight: 795.9 g/mol

* For research use only. Not for human or veterinary use.

Ac-dA Phosphoramidite -

Specification

Molecular Formula C42H50N7O7P
Molecular Weight 795.9 g/mol
IUPAC Name N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]acetamide
Standard InChI InChI=1S/C42H50N7O7P/c1-28(2)49(29(3)4)57(54-23-11-22-43)56-36-24-38(48-27-46-39-40(47-30(5)50)44-26-45-41(39)48)55-37(36)25-53-42(31-12-9-8-10-13-31,32-14-18-34(51-6)19-15-32)33-16-20-35(52-7)21-17-33/h8-10,12-21,26-29,36-38H,11,23-25H2,1-7H3,(H,44,45,47,50)/t36-,37+,38+,57?/m0/s1
Standard InChI Key DMHOKHJJIFMQTO-CLOUSOCSSA-N
Isomeric SMILES CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C
Canonical SMILES CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Ac-dA Phosphoramidite belongs to the family of nucleoside phosphoramidites, which are universally employed in automated DNA synthesis. Its molecular structure (Figure 1) comprises three functional components:

  • A 5'-O-dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl during chain elongation and provides a chromophore for spectrophotometric yield monitoring.

  • An N6-acetyl-protected deoxyadenosine base, which prevents side reactions at the exocyclic amine during synthesis.

  • A 2-cyanoethyl N,N-diisopropyl phosphoramidite moiety, which facilitates phosphite triester bond formation with the growing oligonucleotide chain .

Table 1: Key Physicochemical Properties of Ac-dA Phosphoramidite

PropertyValueSource
Molecular FormulaC₄₂H₅₀N₇O₇P
Molecular Weight795.88 g/mol
CAS Number1027734-01-5
Purity (HPLC)≥98%
Storage Conditions-20°C under inert atmosphere

The acetyl protecting group distinguishes Ac-dA from conventional benzoyl (Bz)-protected dA phosphoramidites, enabling faster deprotection kinetics. For instance, oligonucleotides synthesized with Ac-dA can be deprotected in 10 minutes using a 1:1 mixture of ammonium hydroxide and methylamine (AMA), whereas Bz-dA requires hours under traditional conditions .

Synthesis and Mechanochemical Advancements

The synthesis of Ac-dA Phosphoramidite follows established protocols for nucleoside phosphoramidites, involving sequential protection, phosphorylation, and purification steps. Recent innovations in mechanochemical synthesis—a solvent-free approach using ball milling—have demonstrated feasibility for phosphoramidite coupling reactions. Johnston et al. (2021) reported that milling DMT-dC(Bz) phosphoramidite with Ac-dA(Bz) in the presence of activators like 4,5-dicyanoimidazole (DCI) yielded dinucleoside phosphites with >45% conversion .

Table 2: Optimized Conditions for Mechanochemical Coupling

ParameterValueOutcome
Milling Time1 hour at 25 Hz46.5% product yield
ActivatorDCI (2.5 eq)Reduced hydrolysis
Solvent Additive5 eq MeCNImproved mass transfer
Pre-Milling Step5 min with MeCNEnhanced mixing

Notably, the hygroscopic nature of phosphoramidites necessitates stringent anhydrous conditions. Residual water (>0.1% w/w) promotes hydrolysis to H-phosphonates, which compete with desired coupling reactions . Mechanochemical methods mitigate this by minimizing solvent use, though pre-milling with polar solvents like acetonitrile (MeCN) remains critical for reagent activation .

Applications in Oligonucleotide Therapeutics

Ac-dA Phosphoramidite is integral to synthesizing antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and CRISPR guide RNAs. Its acetyl group enables rapid deprotection—a prerequisite for high-throughput manufacturing. Thermo Fisher Scientific’s TheraPure™-grade phosphoramidites, including Ac-dA, adhere to stringent impurity thresholds (<0.5% total impurities) required for clinical applications .

Table 3: Comparative Deprotection Kinetics of dA Phosphoramidites

PhosphoramiditeProtecting GroupDeprotection Time (AMA, 65°C)
Ac-dAAcetyl10 minutes
Bz-dABenzoyl4–16 hours

The accelerated deprotection of Ac-dA-derived oligonucleotides reduces process timelines and mitigates base degradation, enhancing product yields . Furthermore, Ac-dA’s compatibility with MerMade™ and ABI synthesizers ensures seamless integration into existing production workflows .

Quality Control and Analytical Characterization

Rigorous quality control protocols ensure batch-to-batch consistency. Key analyses include:

  • 31P NMR Spectroscopy: Verifies phosphoramidite integrity (δ ≈ 148–150 ppm) and detects H-phosphonate byproducts (δ ≈ 128–130 ppm) .

  • Reverse-Phase HPLC: Quantifies purity (≥98%) and identifies DMT-off failure sequences .

  • Mass Spectrometry (MS): Confirms molecular weight (m/z 795.88) .

Thermo Fisher’s standard-grade Ac-dA Phosphoramidite is supplied in serum vials with butyl rubber septa, ensuring compatibility with anhydrous reagent handling systems .

Challenges and Mitigation Strategies

Despite its advantages, Ac-dA Phosphoramidite presents challenges:

  • Hydrolysis Sensitivity: Ambient moisture induces hydrolysis to H-phosphonates, necessitating argon-flushed packaging and desiccated storage .

  • Activator Compatibility: Ionic activators like N-methylimidazolium triflate (NMI·Tf) may introduce residual metals, requiring post-synthesis purification .

  • Cost Considerations: At €1,522/25 mg, Ac-dA is cost-prohibitive for large-scale applications without optimization .

Mitigation strategies include adopting mechanochemical synthesis to reduce solvent costs and implementing real-time 31P NMR monitoring to abort failed batches early .

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